
(E)-N-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BHCMC and is a member of the enamide family of compounds. BHCMC has been synthesized using various methods, and its unique structure and properties have made it an attractive candidate for use in research.
Wirkmechanismus
The mechanism of action of BHCMC is not fully understood, but studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. BHCMC also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, BHCMC has been shown to inhibit the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
BHCMC has been shown to exhibit various biochemical and physiological effects. Studies have shown that BHCMC induces apoptosis in cancer cells by activating the caspase pathway. BHCMC also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, BHCMC has been shown to inhibit the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and cell division.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BHCMC in lab experiments include its unique structure and properties, which make it an attractive candidate for use in medicinal chemistry research. Additionally, BHCMC exhibits significant anticancer activity against various cancer cell lines, making it a potential candidate for the development of new cancer therapies. However, the limitations of using BHCMC in lab experiments include its low solubility in water and its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research on BHCMC, including the development of new synthetic methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of BHCMC and its potential applications in the treatment of various diseases. Future research should also focus on the development of new formulations of BHCMC that can improve its solubility and bioavailability. Overall, BHCMC has significant potential for use in various fields of scientific research, and further studies are needed to fully explore its properties and applications.
Synthesemethoden
BHCMC can be synthesized using various methods, including the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with N-benzylcyanoacetamide in the presence of a base. Another method involves the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with N-benzylcyanoacetamide in the presence of a catalyst. Both methods result in the formation of BHCMC, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
BHCMC has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BHCMC is in the field of medicinal chemistry. Studies have shown that BHCMC exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BHCMC has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
(E)-N-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-24-16-9-13(8-15(19)17(16)22)7-14(10-20)18(23)21-11-12-5-3-2-4-6-12/h2-9,22H,11H2,1H3,(H,21,23)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFANNRWSWVYSJ-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


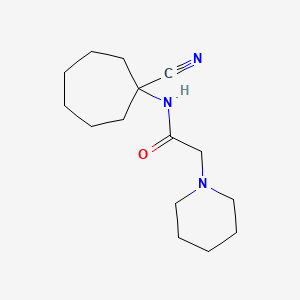
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2864882.png)
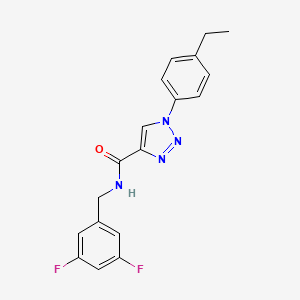

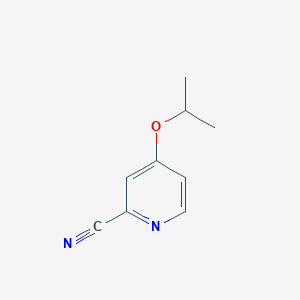
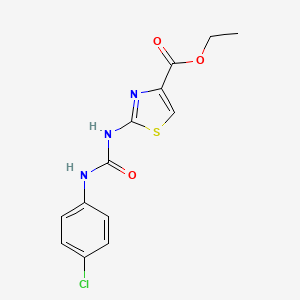
![N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2864889.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2864893.png)
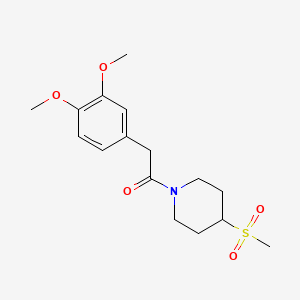
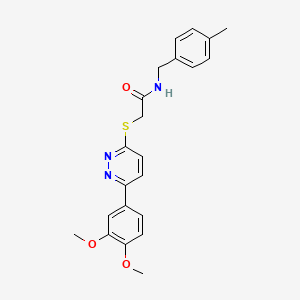
![N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B2864898.png)
![Ethyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2864900.png)